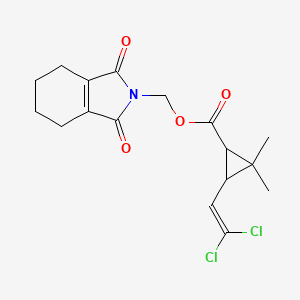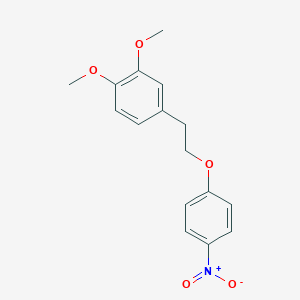
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a nitrophenoxyethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and 4-nitrophenol.
Etherification: The 4-nitrophenol is reacted with an appropriate alkylating agent to form 4-nitrophenoxyethyl bromide.
Coupling Reaction: The 4-nitrophenoxyethyl bromide is then coupled with 1,2-dimethoxybenzene in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of advanced materials, such as polymers and resins.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Properties: The presence of methoxy and nitrophenoxy groups can influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity.
相似化合物的比较
Similar Compounds
1,2-Dimethoxy-4-ethylbenzene: Similar structure but lacks the nitrophenoxy group.
1,2-Dimethoxy-4-nitrobenzene: Similar structure but lacks the ethyl group.
1,4-Dimethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethoxy-4-(2-(4-nitrophenoxy)ethyl)benzene is unique due to the presence of both methoxy and nitrophenoxyethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4-[2-(4-nitrophenoxy)ethyl]benzene |
InChI |
InChI=1S/C16H17NO5/c1-20-15-8-3-12(11-16(15)21-2)9-10-22-14-6-4-13(5-7-14)17(18)19/h3-8,11H,9-10H2,1-2H3 |
InChI 键 |
RQCKCRAEROMLFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




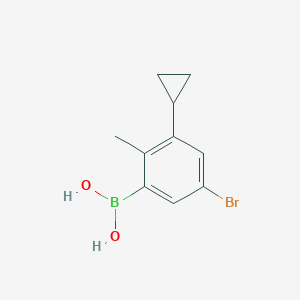

![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
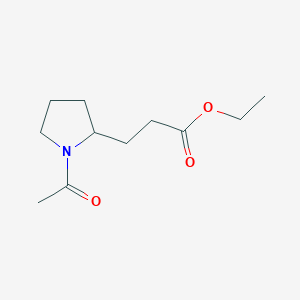
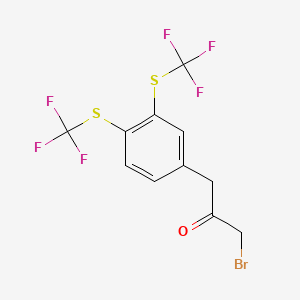
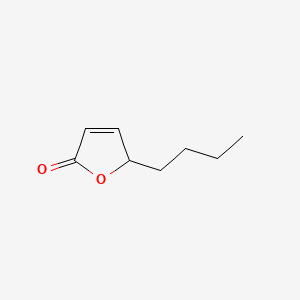


![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)

